2-Chloro-6-fluorobenzyl isothiocyanate
Description
Contextualization within the Broader Field of Isothiocyanate Chemistry
Isothiocyanates (ITCs) are a well-established class of organosulfur compounds recognized for their characteristic pungent odor and a wide range of biological activities. mdpi.com They are found naturally in many cruciferous vegetables, such as broccoli, cabbage, and wasabi, where they exist as glucosinolate precursors and are released upon enzymatic action. mdpi.com The isothiocyanate functional group is a heterocumulene, making it a versatile electrophile that readily reacts with nucleophiles like amines and thiols. This reactivity is central to its biological effects and its utility as a synthetic intermediate.
2-Chloro-6-fluorobenzyl isothiocyanate falls into the category of synthetic ITCs, and more specifically, aromatic isothiocyanates. Unlike its naturally occurring counterparts, its structure is intentionally modified with halogen atoms to fine-tune its chemical and physical properties. The study of such synthetic analogs allows researchers to explore structure-activity relationships and develop compounds with enhanced or more specific activities. nih.gov
Significance of Halogenated Benzyl (B1604629) Moieties in Contemporary Chemical Research
The incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a common strategy in modern medicinal chemistry. Halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and alter lipophilicity, which affects cell membrane permeability. Chlorine, also an electronegative atom, can similarly impact a molecule's electronic and steric profile, potentially leading to improved biological activity.
The 2-chloro-6-fluorobenzyl moiety is therefore of particular interest. The specific placement of the chlorine and fluorine atoms on the benzyl ring can create unique electronic and conformational effects, which can be exploited in the design of targeted therapeutic agents. Research has shown that benzyl groups, in general, are important structural motifs in a variety of biologically active compounds. nih.gov The addition of halogens to this scaffold further expands its utility in the development of novel chemical entities.
Historical Perspective on the Investigation of the Chemical Compound's Structural Class
The scientific investigation of isothiocyanates has a long history, initially driven by the study of natural products from plants. Benzyl isothiocyanate, a simpler, non-halogenated analog, is a well-known compound found in papaya seeds and has been the subject of research for its biological properties for many decades.
The development of synthetic methods to create novel isothiocyanate derivatives, including those with halogenated aromatic rings, represents a more contemporary area of research. These synthetic efforts have been motivated by the desire to create new compounds with tailored properties for applications in medicine and agriculture. The synthesis of compounds like this compound is a result of the evolution of organic synthesis techniques that allow for precise control over molecular architecture. mdpi.com
Overview of Key Academic Research Domains Pertaining to this compound
While research on this compound itself is not extensively documented in a wide array of fields, its structural components have been featured in significant academic research, particularly in the area of medicinal chemistry.
One of the most notable applications of the 2-chloro-6-fluorobenzyl moiety is in the development of anti-HIV agents. nih.gov Specifically, this chemical group has been incorporated into a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These drugs are a critical component of antiretroviral therapy for HIV-1. The 2-chloro-6-fluorobenzyl group in these molecules plays a crucial role in their binding to the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing the virus from replicating. nih.gov Research in this area has demonstrated that the specific halogenation pattern of the benzyl ring can significantly impact the potency and resistance profile of these inhibitors. nih.gov
Beyond this specific application, synthetic isothiocyanates are broadly investigated for their potential as anticancer and anti-inflammatory agents. nih.govnih.gov The electrophilic nature of the isothiocyanate group allows these compounds to interact with various biological targets, leading to a range of cellular effects. While specific studies on the anticancer or anti-inflammatory properties of this compound are not widely published, its structural class suggests potential for investigation in these areas.
Below are interactive data tables summarizing the key properties and research context of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClFNS |
| Molecular Weight | 201.65 g/mol |
| CAS Number | 1092350-26-9 |
| Appearance | Liquid |
| Purity | Typically >95% |
Table 2: Research Context and Applications
| Research Area | Role of 2-Chloro-6-fluorobenzyl Moiety | Key Findings |
| Anti-HIV Drug Discovery | Structural component of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | The halogenated benzyl group contributes to the binding affinity and efficacy of the inhibitors against HIV-1 reverse transcriptase. nih.gov |
| Synthetic Organic Chemistry | A reactive intermediate for the synthesis of more complex molecules. | The isothiocyanate group serves as a handle for introducing sulfur and nitrogen-containing functionalities. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGRUYLWCJYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Fluorobenzyl Isothiocyanate
Direct Synthesis Approaches to the Chemical Compound
Direct synthesis methods are favored for their efficiency and typically involve the conversion of a primary amine to the isothiocyanate functional group. The primary precursor for this approach is 2-chloro-6-fluorobenzylamine (B93539).
The conversion of primary amines into isothiocyanates is a well-established transformation in organic chemistry. chemrxiv.orgrsc.org These methods are advantageous due to the wide availability of structurally diverse primary amines. rsc.org For the synthesis of 2-chloro-6-fluorobenzyl isothiocyanate, the pathway begins with 2-chloro-6-fluorobenzylamine.
Several reagents can be employed for this conversion:
Thiophosgene (B130339) (CSCl₂) : A traditional, though highly toxic, reagent for this transformation.
Carbon Disulfide (CS₂) : A common and less hazardous alternative. The reaction proceeds by forming a dithiocarbamate (B8719985) salt intermediate from the primary amine and CS₂, which is then desulfurized to yield the isothiocyanate. researchgate.net
Thiocarbonyl Transfer Reagents : Compounds like thiocarbonyldiimidazole or phenyl chlorothionoformate offer alternative pathways for the thiocarbonylation of the amine. rsc.orgresearchgate.net
The general mechanism using carbon disulfide involves the initial reaction of the amine with CS₂ in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to induce elimination, yielding the final isothiocyanate product. researchgate.net
The efficiency and yield of isothiocyanate synthesis are highly dependent on the chosen reagents and reaction conditions. Optimization often focuses on the desulfuration step of the dithiocarbamate intermediate when using the carbon disulfide method. researchgate.net
Key optimization parameters include:
Choice of Base : Organic bases like triethylamine (B128534) (Et₃N) are commonly used to facilitate the formation of the dithiocarbamate salt. researchgate.net
Desulfurizing Agent : Various reagents can be used to promote the elimination step. Examples include tosyl chloride, hydrogen peroxide, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). researchgate.net A one-pot method using carbon tetrabromide as the desulfurizing agent has also been developed, providing good to excellent yields for various isothiocyanates. researchgate.net
Solvent and Temperature : The choice of solvent is critical for the successful formation of the dithiocarbamate salt, especially for electron-deficient substrates. researchgate.net Reaction conditions can be mild, and in some protocols, water is used as the solvent. researchgate.net
Table 1: Reagents for Direct Synthesis of Isothiocyanates from Primary Amines
| Reagent Class | Specific Example(s) | Key Features |
|---|---|---|
| Thiophosgene Analogues | Thiophosgene (CSCl₂) | Traditional, highly effective but very toxic. rsc.org |
| Carbon Disulfide Methods | CS₂ with a desulfurizing agent (e.g., CBr₄, TsCl, H₂O₂) | Common, less toxic; requires a two-step (or one-pot) process involving a dithiocarbamate intermediate. researchgate.net |
| Thiocarbonyl Transfer Reagents | Phenyl Chlorothionoformate, Thiocarbonyldiimidazole | Alternative reagents that can be effective for a range of amines, including electron-deficient ones. rsc.orgresearchgate.net |
Synthesis of Halogenated Benzyl (B1604629) Precursors
The availability of high-quality precursors is essential for the successful synthesis of the target compound. Key intermediates include 2-chloro-6-fluorobenzyl halides, alcohol, and the corresponding benzoyl chloride.
2-Chloro-6-fluorobenzyl chloride is a primary precursor, often synthesized from 2-chloro-6-fluorotoluene (B1346809). The process involves a radical chlorination reaction. google.comgoogle.com
The reaction pathway is as follows:
Chlorination : 2-chloro-6-fluorotoluene undergoes chlorination under illumination, typically with a metal halide lamp. google.comgoogle.com This reaction is carried out at elevated temperatures, generally between 100-200°C. google.com
Product Formation : The reaction yields a mixture of chlorinated products, including the desired 2-chloro-6-fluorobenzyl chloride, as well as 2-chloro-6-fluorobenzal chloride (difluoro) and 2-chloro-6-fluorobenzotrichloride (B1594098) (trifluoro). google.comgoogle.com The reaction proceeds via a radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with Cl₂ to form the product and regenerate a chlorine radical.
Further Conversion : This mixture can then be used to produce other key intermediates. For instance, hydrolysis of the chlorinated mixture, particularly the difluoro derivative, using a catalyst like a ferric solid superacid, yields 2-chloro-6-fluorobenzaldehyde. google.com
An alternative precursor is 2-chloro-6-fluorobenzyl alcohol, which can be synthesized via an environmentally friendly electrochemical method. semanticscholar.org This approach avoids harmful reagents and simplifies the work-up procedure. semanticscholar.org
The synthesis involves the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. semanticscholar.org The process is diffusion-controlled and has been investigated using cyclic voltammetry to determine the optimal conditions for electrolysis. semanticscholar.org The bulk synthesis is then performed using constant current electrolysis. semanticscholar.org
Table 2: Conditions for Electrochemical Synthesis of 2-Chloro-6-fluorobenzyl Alcohol
| Parameter | Description |
|---|---|
| Starting Material | 2-Chloro-6-fluorobenzaldehyde semanticscholar.org |
| Technique | Constant current electrolysis semanticscholar.org |
| Working Electrode | Glassy Carbon Electrode (GCE) for voltammetry studies semanticscholar.org |
| Solvent System | Aqueous methanolic solution semanticscholar.org |
| Electrolysis Cell | H-shaped glass cell with two compartments separated by a frit semanticscholar.org |
| Applied Current | 1.0 amp semanticscholar.org |
| Duration | 6 hours semanticscholar.org |
The resulting 2-chloro-6-fluorobenzyl alcohol is characterized using IR, ¹H NMR, and Mass spectral analysis. semanticscholar.org This alcohol can then be converted to the corresponding benzyl chloride or other derivatives needed for subsequent reactions.
A distinct synthetic route involves the use of acyl isothiocyanates as reactive intermediates. arkat-usa.org This pathway starts with 2-chloro-6-fluorobenzoyl chloride.
The key steps are:
Formation of Acyl Isothiocyanate : 2-chloro-6-fluorobenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate. arkat-usa.org This reaction readily forms 2-chloro-6-fluorobenzoyl isothiocyanate. arkat-usa.org
Reactivity of Acyl Isothiocyanate : Acyl isothiocyanates are versatile intermediates containing two electrophilic carbon centers (the carbonyl carbon and the isothiocyanate carbon). arkat-usa.org They are widely used in the synthesis of various heterocyclic compounds, including thiazoles and triazoles, through reactions with different nucleophiles. arkat-usa.org
While this method provides a pathway to an isothiocyanate functional group, the direct conversion of the benzoyl isothiocyanate intermediate to this compound is less common than the direct synthesis from the corresponding benzylamine (B48309). The primary utility of this method lies in the diverse reactivity of the acyl isothiocyanate intermediate for constructing other complex molecules. arkat-usa.org
Formation of the Isothiocyanate Moiety
The introduction of the isothiocyanate (-N=C=S) group onto the 2-chloro-6-fluorobenzyl scaffold can be achieved through several synthetic pathways. These methods typically start from the corresponding benzyl halide or primary amine.
A common method for synthesizing benzyl isothiocyanates involves the reaction of a benzyl halide with a thiocyanate salt. While the initial product is the benzyl thiocyanate (R-S-C≡N), this can isomerize to the more stable isothiocyanate (R-N=C=S) form, particularly when heated. rsc.orgwikipedia.org For the synthesis of this compound, the precursor, 2-chloro-6-fluorobenzyl chloride, would be reacted with a salt such as potassium thiocyanate or ammonium thiocyanate. chemicalbook.comorganic-chemistry.org The reaction mechanism involves the nucleophilic substitution of the halide by the thiocyanate anion.
The general reaction is as follows:
Step 1 (Substitution): 2-Cl-6-F-C₆H₃CH₂Cl + SCN⁻ → 2-Cl-6-F-C₆H₃CH₂SCN + Cl⁻
Step 2 (Isomerization): 2-Cl-6-F-C₆H₃CH₂SCN → 2-Cl-6-F-C₆H₃CH₂NCS
This isomerization is a key step and can be influenced by reaction conditions and catalysts. rsc.org
Several alternative methods exist for the formation of isothiocyanates, often starting from the primary amine, 2-chloro-6-fluorobenzylamine. These routes avoid the potential for thiocyanate isomer side products and are widely applicable. The most prevalent method involves the decomposition of dithiocarbamate salts. nih.govbeilstein-journals.org This two-step process begins with the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. chemicalbook.com This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govbeilstein-journals.org
Other notable methods starting from primary amines include reactions with thiophosgene or its derivatives, or with phenyl chlorothionoformate. nih.govorganic-chemistry.org More modern approaches also include the sulfurization of isocyanides using elemental sulfur. nih.govrsc.org
Interactive Data Table: Comparison of Isothiocyanate Synthesis Methods from Amines
| Method | Key Reagents | Intermediate | Advantages |
|---|---|---|---|
| Dithiocarbamate Decomposition | Amine, Carbon Disulfide (CS₂), Base, Desulfurizing Agent (e.g., Tosyl Chloride, H₂O₂, TCT) nih.govbeilstein-journals.orgorganic-chemistry.org | Dithiocarbamate Salt | General applicability, avoids highly toxic reagents like thiophosgene. nih.govbeilstein-journals.org |
| Thiophosgene Method | Amine, Thiophosgene (CSCl₂) nih.govnih.gov | Thiocarbamoyl chloride | Direct conversion. |
| Phenyl Chlorothionoformate | Amine, Phenyl chlorothionoformate, Base organic-chemistry.org | O-phenyl thiocarbamate | Facile and efficient process. organic-chemistry.org |
| Isocyanide Sulfurization | Isocyanide, Elemental Sulfur, Amine catalyst nih.govrsc.org | N/A | Sustainable method using elemental sulfur. nih.govrsc.org |
Synthesis of Structural Analogues and Derivatives of the Chemical Compound
The this compound molecule serves as a versatile building block for synthesizing more complex structural analogues and derivatives, including polymers, thioureas, and heterocyclic compounds.
N-(2-chloro-6-fluorobenzyl)chitosan, a derivative of the biopolysaccharide chitosan (B1678972), can be synthesized via reductive amination. nih.gov This process involves the reaction between the primary amino groups on the chitosan backbone and 2-chloro-6-fluorobenzaldehyde. This reaction forms a Schiff base intermediate, which is then reduced to a stable secondary amine linkage. The degree of substitution on the chitosan polymer can be controlled by the reaction conditions. nih.gov This synthetic modification is used to impart new biological properties to the chitosan polymer. nih.govnih.gov
Isothiocyanates are key precursors for the synthesis of thiourea (B124793) derivatives. The reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). dergipark.org.tr To synthesize fluorinated thiourea derivatives bearing the 2-chloro-6-fluorobenzyl moiety, this compound is reacted with various substituted anilines or other primary amines. dergipark.org.trticaret.edu.tr The reaction is typically carried out by refluxing the isothiocyanate and the amine in a suitable solvent like acetone (B3395972) or ethanol. dergipark.org.trnih.gov This straightforward addition reaction provides a high yield of the corresponding N,N'-disubstituted thiourea.
General Reaction Scheme: 2-Cl-6-F-C₆H₃CH₂NCS + R-NH₂ → 2-Cl-6-F-C₆H₃CH₂NHC(=S)NHR
Interactive Data Table: Examples of Thiourea Synthesis
| Isothiocyanate | Amine Reactant | Product |
|---|---|---|
| 2-Fluorobenzoyl isothiocyanate dergipark.org.tr | Substituted anilines | N-(2-fluorobenzoyl)-N'-(substituted-phenyl)thioureas |
| 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate nih.gov | Aromatic amines | 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides |
| This compound | Generic Primary Amine (R-NH₂) | N-(2-chloro-6-fluorobenzyl)-N'-(R)thiourea |
The 2-chloro-6-fluorobenzyl group can be incorporated into pyrimidinone heterocyclic systems. One synthetic strategy involves using a thiourea derivative, prepared from this compound as described previously, as a key building block. For instance, a thiourea can undergo condensation and cyclization reactions with other reagents to form the pyrimidinone core. sci-hub.se An alternative approach involves the S-alkylation of a pre-formed thiouracil or pyrimidinethione ring with 2-chloro-6-fluorobenzyl chloride. nih.govresearchgate.net This reaction attaches the 2-chloro-6-fluorobenzyl group to the sulfur atom of the heterocyclic ring, forming a 2-(2-chloro-6-fluorobenzylthio)pyrimidinone derivative. nih.gov
Cyclization Reactions Utilizing Isothiocyanates for Heterocycle Formation
The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to the formation of various heterocyclic rings. The specific heterocycle formed is dependent on the nature of the nucleophile and the reaction conditions employed. Common nucleophiles include compounds containing hydrazine (B178648), amine, and thiol functionalities, which lead to the synthesis of heterocycles such as triazoles, thiadiazoles, and thiazoles, among others.
While specific literature on the cyclization reactions of this compound is not extensively available, the reactivity of this compound can be inferred from studies on structurally similar substituted benzyl isothiocyanates. The following sections detail plausible synthetic routes for heterocycle formation based on these established precedents.
A common and well-established method for the synthesis of 1,2,4-triazole (B32235) rings involves the reaction of an isothiocyanate with a hydrazine derivative. nih.govresearchgate.net The initial step is the nucleophilic attack of the hydrazine on the isothiocyanate carbon, forming a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo intramolecular cyclization, typically under acidic or basic conditions, to yield the 1,2,4-triazole-3-thione.
For instance, the reaction of an acyl hydrazide with an aromatic isothiocyanate leads to the formation of a 1,4-disubstituted thiosemicarbazide. nih.gov Subsequent treatment of this intermediate with a base, such as sodium hydroxide, induces cyclization to the corresponding 1,2,4-triazole derivative. nih.gov This general methodology can be applied to this compound, as outlined in the following proposed reaction scheme.
Proposed Synthesis of 1,2,4-Triazoles from this compound:
| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |
| This compound | Hydrazine hydrate | N-(2-chloro-6-fluorobenzyl)hydrazine-1-carbothioamide | 5-(2-chloro-6-fluorobenzyl)amino)-4H-1,2,4-triazole-3-thiol | Basic or acidic |
| This compound | Phenylhydrazine | N-(2-chloro-6-fluorobenzyl)-2-phenylhydrazine-1-carbothioamide | 4-phenyl-5-((2-chloro-6-fluorobenzyl)amino)-4H-1,2,4-triazole-3-thiol | Basic or acidic |
| This compound | Acyl hydrazide | 2-acyl-N-(2-chloro-6-fluorobenzyl)hydrazine-1-carbothioamide | 4-acyl-5-((2-chloro-6-fluorobenzyl)amino)-4H-1,2,4-triazole-3-thiol | Basic or acidic |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The synthesis of 1,3,4-thiadiazoles from isothiocyanates often involves a reaction with thiosemicarbazide or a derivative thereof. The thiosemicarbazide can be cyclized with various reagents to form the thiadiazole ring. nih.gov A common method involves the acylation of a thiosemicarbazide followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov
Alternatively, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared by the oxidative cyclization of thiosemicarbazones. nih.gov Another route involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide intermediate, which is then cyclized in an acidic medium. nih.gov Based on these methods, a plausible route to 1,3,4-thiadiazoles from this compound can be proposed.
Proposed Synthesis of 1,3,4-Thiadiazoles from this compound:
| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |
| This compound | Thiosemicarbazide | 1-(2-chloro-6-fluorobenzyl)thiocarbonyl)thiosemicarbazide | 5-((2-chloro-6-fluorobenzyl)amino)-1,3,4-thiadiazole-2(3H)-thione | Acidic |
| This compound | Hydrazide | N-(2-chloro-6-fluorobenzyl)hydrazine-1-carbothioamide | 2-((2-chloro-6-fluorobenzyl)amino)-1,3,4-thiadiazole | Oxidative cyclization |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Isothiocyanates are also valuable precursors for the synthesis of fused heterocyclic systems. For example, the synthesis of 2,6-disubstituted imidazo[2,1-b] researchgate.netbepls.comscielo.brthiadiazoles has been reported starting from a substituted benzyl isothiocyanate. Although the specific example uses 4-chlorobenzyl isothiocyanate, the general synthetic strategy is applicable to this compound. This synthesis involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. The requisite 2-amino-5-((2-chloro-6-fluorobenzyl)amino)-1,3,4-thiadiazole can be prepared from this compound and thiosemicarbazide followed by cyclization.
Reaction Mechanisms and Chemical Transformations of 2 Chloro 6 Fluorobenzyl Isothiocyanate
Fundamental Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group is characterized by a cumulative double bond system (–N=C=S), which renders the central carbon atom highly electrophilic. This inherent reactivity allows it to undergo several fundamental types of reactions, primarily nucleophilic additions and cycloadditions.
Nucleophilic Addition Reactions at the Carbon-Sulfur Double Bond
The electron-deficient carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles. This results in the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield a stable addition product. The general mechanism involves the nucleophile (Nu:) attacking the central carbon of the -N=C=S group, with the subsequent shift of electron density to the nitrogen and sulfur atoms.
Common nucleophiles that react with isothiocyanates include:
Amines (R-NH₂): Leading to the formation of thiourea (B124793) derivatives.
Alcohols (R-OH): Forming thiocarbamates.
Thiols (R-SH): Resulting in the formation of dithiocarbamates.
The rate and efficiency of these reactions are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the isothiocyanate.
Cycloaddition Chemistry Involving the -N=C=S Moiety
The isothiocyanate group can also participate in cycloaddition reactions, where the π systems of the -N=C=S moiety react with other unsaturated systems to form heterocyclic rings. These reactions are a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures.
Examples of cycloaddition reactions involving isothiocyanates include:
[3+2] Cycloadditions: With 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings.
[4+2] Cycloadditions (Diels-Alder type reactions): Where the isothiocyanate can act as a dienophile, reacting with a conjugated diene.
[2+2] Cycloadditions: With electron-rich alkenes or alkynes, though these are less common.
The regioselectivity and stereoselectivity of these cycloaddition reactions are governed by the electronic and steric properties of both the isothiocyanate and the reacting partner.
Mechanistic Pathways in the Formation of Derivatives
The fundamental reactivity of the isothiocyanate group provides access to a diverse range of derivatives. Key among these are thioureas and various heterocyclic systems.
Formation of Thiourea Derivatives via Amine Condensation
The reaction of 2-chloro-6-fluorobenzyl isothiocyanate with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the stable thiourea product.
This reaction is generally high-yielding and can be carried out under mild conditions. The resulting thiourea derivatives are often stable, crystalline solids and serve as important intermediates for further synthetic transformations.
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-(2-Chloro-6-fluorobenzyl)-N'-alkyl-thiourea |
| This compound | Secondary Amine (R₂NH) | N-(2-Chloro-6-fluorobenzyl)-N',N'-dialkyl-thiourea |
Intramolecular Cyclization Reactions Leading to Heterocyclic Systems
Thiourea derivatives obtained from this compound, particularly those derived from amines containing an additional nucleophilic group, can undergo intramolecular cyclization to form various heterocyclic systems. The presence of the ortho-chloro substituent on the benzyl (B1604629) ring provides a potential site for intramolecular nucleophilic aromatic substitution (SNAr) or other cyclization pathways.
For instance, a thiourea derivative formed from this compound and an appropriate amine can cyclize to form benzothiazine or other related heterocyclic structures. The mechanism would likely involve the deprotonation of the thiourea nitrogen or sulfur, followed by an intramolecular attack on the carbon atom bearing the chlorine atom on the aromatic ring. The fluorine atom at the other ortho position can also influence the regioselectivity of such cyclizations.
| Starting Material | Reaction Condition | Product |
| N-(2-Chloro-6-fluorobenzyl)thiourea derivative | Base | Substituted Benzothiazine derivative |
Influence of 2-Chloro-6-fluoro Substitution on Reaction Kinetics and Regioselectivity
The presence of both a chloro and a fluoro group at the ortho positions of the benzyl ring significantly impacts the reactivity of the isothiocyanate group through a combination of electronic and steric effects.
Electronic Effects: Both chlorine and fluorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the benzylic carbon and subsequently to the isothiocyanate group. This withdrawal of electron density increases the electrophilicity of the central carbon atom of the -N=C=S moiety, making it more susceptible to nucleophilic attack. Consequently, the rate of nucleophilic addition reactions, such as the formation of thioureas, is expected to be enhanced compared to unsubstituted benzyl isothiocyanate.
Steric Effects: The presence of two substituents at the ortho positions introduces significant steric hindrance around the benzylic carbon and the isothiocyanate functional group. This steric bulk can hinder the approach of large or bulky nucleophiles to the electrophilic carbon of the isothiocyanate. As a result, while the electronic effects may accelerate the reaction, the steric effects could potentially slow it down, especially with sterically demanding nucleophiles.
Regioselectivity: In reactions where regioselectivity is a factor, such as certain cycloadditions or intramolecular cyclizations, the electronic and steric effects of the 2-chloro-6-fluoro substituents play a crucial role. For intramolecular cyclization of a derived thiourea, the relative leaving group ability of chloride versus fluoride (B91410), and the steric environment around each ortho position, would influence which halogen is displaced and the resulting heterocyclic ring structure. Generally, chloride is a better leaving group than fluoride in nucleophilic aromatic substitution reactions.
| Effect | Influence on Reactivity |
| Electronic (Inductive) | Increases electrophilicity of the isothiocyanate carbon, potentially increasing reaction rates with nucleophiles. |
| Steric | Hinders the approach of nucleophiles, potentially decreasing reaction rates, especially with bulky reactants. |
Role of Catalysis in Isothiocyanate Transformations
The reactivity of the isothiocyanate group (-N=C=S) allows for a diverse range of chemical transformations. These reactions can often be accelerated and controlled through the use of catalysts, which play a crucial role in enhancing reaction rates, improving yields, and influencing selectivity. While specific catalytic studies on this compound are not extensively documented in publicly available literature, the principles of catalysis in isothiocyanate chemistry can be broadly applied to understand its potential transformations. Catalysts in these reactions can be broadly categorized into base catalysts, metal-based catalysts (including Lewis acids), and organocatalysts.
Base Catalysis:
Base catalysts are frequently employed to enhance the nucleophilicity of reagents reacting with isothiocyanates. A common example is the reaction of isothiocyanates with nucleophiles such as alcohols, thiols, and amines. The base can deprotonate the nucleophile, increasing its reactivity towards the electrophilic carbon atom of the isothiocyanate group.
For instance, the reaction of aryl isothiocyanates with 2-naphthols to form 2-iminonaphtho[2,1-d] organic-chemistry.orgnih.govoxathiole derivatives has been shown to be effectively catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), a tertiary amine base. researchgate.net In this type of reaction, DABCO is believed to activate the hydroxyl group of the naphthol, facilitating its attack on the isothiocyanate.
Amine bases are also pivotal in the synthesis of isothiocyanates themselves, such as in the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govrsc.org While this pertains to the formation of the isothiocyanate, it highlights the role of amine catalysts in activating sulfur and facilitating the transformation.
Metal-Based Catalysis:
Metal catalysts, particularly transition metals, are instrumental in a variety of transformations involving isothiocyanates. They can act as Lewis acids, activating the isothiocyanate group, or participate in catalytic cycles to form new chemical bonds.
Copper(I) catalysts, for example, have been utilized in the tandem reaction of 2-iodophenols with isothiocyanates to synthesize 2-iminobenzo-1,3-oxathioles. researchgate.net In such reactions, the copper catalyst is thought to coordinate with the isothiocyanate, enhancing its electrophilicity and facilitating the subsequent intramolecular cyclization.
The following table summarizes examples of metal-catalyzed reactions involving isothiocyanates, which could be analogous to potential reactions of this compound.
| Catalyst System | Reactants | Product Type | Reference |
| CuI/1,10-phenanthroline | 2-Iodophenols, Isothiocyanates | 2-Iminobenzo-1,3-oxathioles | researchgate.net |
| CuCl₂·H₂O | 2-Iodophenols, Isothiocyanates | 2-Iminobenzo-1,3-oxathioles | researchgate.net |
Organocatalysis and Photocatalysis:
In recent years, organocatalysis and photocatalysis have emerged as powerful tools in organic synthesis. While specific applications to this compound are not detailed in the literature, these methodologies offer potential avenues for its transformation.
For example, visible-light photocatalysis has been employed for the synthesis of isothiocyanates from primary amines and carbon disulfide, utilizing a photocatalyst like Rose Bengal in the presence of a base. organic-chemistry.org This approach highlights the potential for light-mediated, metal-free catalytic transformations in isothiocyanate chemistry.
Molecular Targets and Biochemical Pathways Affected by 2 Chloro 6 Fluorobenzyl Isothiocyanate and Its Analogues
Covalent Interactions with Thiol-Containing Biomolecules
A primary mechanism through which 2-Chloro-6-fluorobenzyl isothiocyanate exerts its biological effects is via covalent modification of biomolecules containing thiol (sulfhydryl) groups. These interactions are fundamental to its effects on cellular redox balance and enzyme function.
Isothiocyanates, including by inference this compound, readily react with the endogenous antioxidant glutathione (B108866) (GSH). This reaction involves the nucleophilic attack of the thiolate anion of GSH on the electrophilic carbon of the isothiocyanate moiety, forming a dithiocarbamate (B8719985) conjugate. nih.gov This conjugation can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.gov
The formation of these glutathione conjugates is a reversible process. nih.gov The resulting dithiocarbamates can serve as a transport form of the isothiocyanate, releasing the parent compound to interact with other cellular targets. nih.gov However, the conjugation with glutathione effectively depletes the cellular pool of free GSH. This depletion can disrupt the cellular redox balance, making cells more susceptible to oxidative stress. The main pathway for the biotransformation of isothiocyanates in mammals is through this glutathione conjugation pathway. nih.gov
Table 1: General Scheme of Isothiocyanate Reaction with Glutathione
| Reactant 1 | Reactant 2 | Catalyst | Product | Bond Type | Reversibility |
| Isothiocyanate (R-N=C=S) | Glutathione (GSH) | Glutathione S-Transferase (GST) / Spontaneous | Dithiocarbamate (R-NH-C(S)-SG) | Covalent | Reversible |
The reactivity of isothiocyanates towards thiol groups extends to the cysteine residues present in the active sites of various enzymes. By covalently modifying these critical sulfhydryl groups, isothiocyanates can inhibit enzyme activity. This non-specific inhibition of sulfhydryl-containing enzymes can disrupt numerous metabolic and signaling pathways within the cell. While direct evidence for this compound is limited, the general reactivity of isothiocyanates suggests its potential to act as an inhibitor of such enzymes.
Modulation of Detoxification Pathways
This compound and its analogues can influence the expression and activity of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress.
Table 2: Phase II Enzymes Induced by Isothiocyanates
| Enzyme | Abbreviation | Function |
| Glutathione S-Transferases | GST | Catalyze the conjugation of glutathione to xenobiotics. |
| NAD(P)H:quinone oxidoreductase 1 | NQO1 | Catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones. |
Specific Enzyme Interactions
Beyond the general reactivity with thiol-containing molecules, specific isothiocyanates and their derivatives have been investigated for their ability to interact with particular enzyme targets.
While direct studies on the binding of this compound to HIV-1 Reverse Transcriptase (RT) are not prominent in the literature, related compounds containing the 2-chloro-6-fluorobenzyl moiety have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These NNRTIs bind to an allosteric pocket of the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The structure-activity relationship studies of these related inhibitors suggest that the 2-chloro-6-fluorobenzyl group contributes to the binding affinity within this pocket. frontiersin.orgnih.gov However, it is important to note that these studies have focused on more complex molecules where the 2-chloro-6-fluorobenzyl group is a substituent, and not on the isothiocyanate compound itself.
Alpha-Glucosidase Inhibition Mechanisms
There is currently no scientific data available that specifically investigates the alpha-glucosidase inhibition mechanisms of this compound or its closely related analogues. Research on the interaction between isothiocyanates and alpha-glucosidase is a field that remains to be explored. Therefore, a detailed analysis of the inhibitory mechanisms, including kinetic studies and active site interactions, cannot be provided at this time.
Investigation of Unidentified Molecular Targets
The exploration of unidentified molecular targets for this compound is an area that requires future scientific investigation. Currently, there are no published studies that have utilized methods such as affinity chromatography, activity-based protein profiling, or computational target prediction to identify novel protein binding partners for this specific compound. Research on other isothiocyanates has revealed a variety of molecular targets, primarily centered around their electrophilic nature, which allows them to react with nucleophilic residues on proteins. However, it would be speculative to attribute these targets to this compound without direct experimental evidence.
Structure Activity Relationship Sar Studies for 2 Chloro 6 Fluorobenzyl Isothiocyanate Derivatives
Impact of Halogen Substituents on the Benzyl (B1604629) Moiety on Biological Potency
The presence and position of halogen atoms on the benzyl ring of isothiocyanate derivatives can significantly modulate their biological activity. This is attributed to the effects of halogens on the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.
The specific placement of chlorine and fluorine at the 2 and 6 positions of the benzyl ring in 2-chloro-6-fluorobenzyl isothiocyanate is a key determinant of its biological profile. While direct SAR studies on this specific compound are limited, research on related structures with the same substitution pattern provides valuable insights. For instance, in a study on 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones, the 2-chloro-6-fluoro substitution on the benzyl group was found to be a critical feature for potent activity against HIV-1 reverse transcriptase. This suggests that this particular di-halogenation pattern can confer significant biological potency.
Comparing the biological activity of halogenated benzyl isothiocyanates with their non-halogenated counterparts generally reveals an enhancement in potency upon halogenation. For example, studies on S-benzylisothiourea derivatives, which share the benzyl structural motif, have demonstrated that chloro-substitution on the benzyl ring enhances their biological activity. Specifically, S-(4-chlorobenzyl)isothiourea and S-(3,4-dichlorobenzyl)isothiourea showed significantly greater activity in inducing spherical cells in Escherichia coli compared to the non-halogenated S-benzylisothiourea. This suggests that the presence of chlorine atoms can amplify the biological effects.
| Compound | Substitution on Benzyl Ring | Observed Biological Activity |
|---|---|---|
| S-benzylisothiourea | None | Low activity |
| S-(4-chlorobenzyl)isothiourea | 4-Chloro | Moderate activity |
| S-(3,4-dichlorobenzyl)isothiourea | 3,4-Dichloro | High activity |
Role of the Isothiocyanate Functional Group in Determining Biological Activitymdpi.comresearchgate.netnih.gov
The isothiocyanate (–N=C=S) group is a highly reactive electrophilic moiety that is central to the biological activity of this class of compounds. It readily reacts with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins, leading to the formation of dithiocarbamates. This covalent modification of proteins can alter their function and trigger various cellular responses, including apoptosis and cell cycle arrest. The electrophilicity of the isothiocyanate carbon is a key factor in its reactivity and, consequently, its biological potency.
The nature of the R-group attached to the isothiocyanate functional group plays a significant role in modulating its reactivity and biological activity. In the case of this compound, the R-group is the 2-chloro-6-fluorobenzyl moiety. The electronic properties of this group, particularly the electron-withdrawing effects of the halogen substituents, can influence the electrophilicity of the isothiocyanate carbon. A more electron-withdrawing R-group generally leads to a more electrophilic and reactive isothiocyanate.
Furthermore, the steric bulk of the R-group can affect the accessibility of the isothiocyanate to its biological targets. A bulky R-group may hinder the approach of the isothiocyanate to the active site of an enzyme, thereby reducing its activity. Conversely, the specific shape and size of the R-group can also contribute to favorable binding interactions with the target protein, enhancing specificity and potency.
Stereochemical Influences on Activity and Molecular Recognitionresearchgate.net
Stereochemistry can play a critical role in the biological activity of molecules by influencing their three-dimensional shape and, consequently, their ability to bind to specific biological targets. For molecules with chiral centers, different enantiomers or diastereomers can exhibit significantly different potencies.
In the context of compounds containing a 2-chloro-6-fluorobenzyl group, a study on 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones revealed significant diastereo- and enantioselectivity in their anti-HIV-1 activity. The highest antiviral activity was associated with the R absolute configuration at the stereogenic center of the C6-benzylic position. This highlights the importance of stereochemistry in the molecular recognition of the 2-chloro-6-fluorobenzyl moiety by its biological target. Although this compound itself does not possess a chiral center in its basic structure, derivatives with modifications that introduce chirality could be expected to exhibit stereospecific activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be valuable tools for predicting the potency of new derivatives and for guiding the design of more effective compounds.
While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies on other classes of halogenated aromatic compounds have been successfully developed. For instance, QSAR analysis of halogen- and amidino-substituted benzothiazoles and benzimidazoles has been used to identify key structural features that influence their antiproliferative activity. Such models typically use molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
A hypothetical QSAR model for this compound derivatives would likely include descriptors for:
Hydrophobicity (logP): To model the compound's ability to cross cell membranes.
Electronic parameters (e.g., Hammett constants): To quantify the electron-withdrawing or -donating effects of substituents on the benzyl ring.
Steric parameters (e.g., Taft steric parameters): To account for the size and shape of substituents.
Topological indices: To describe the connectivity and branching of the molecule.
Computational Chemistry and in Silico Modeling of 2 Chloro 6 Fluorobenzyl Isothiocyanate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. For 2-chloro-6-fluorobenzyl isothiocyanate, these calculations can predict its geometry, electronic distribution, and reactivity. While specific DFT studies on this exact molecule are not abundant in publicly available literature, analysis of its constituent parts—the 2-chloro-6-fluorobenzyl group and the isothiocyanate group—and related molecules allows for a detailed theoretical characterization.
The electronic structure of this compound is largely dictated by the interplay between the electron-withdrawing effects of the chlorine and fluorine atoms on the benzene (B151609) ring and the unique electronic nature of the isothiocyanate group. The halogen substitutions at the ortho positions are expected to influence the electron density distribution of the aromatic ring, which in turn affects the reactivity of the benzylic carbon and the isothiocyanate moiety.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule.
HOMO : For isothiocyanates, the HOMO is typically associated with the π-orbitals of the N=C=S group, with significant contributions from the lone pairs on the sulfur and nitrogen atoms. The presence of the substituted benzyl (B1604629) group will likely modulate the energy of the HOMO.
LUMO : The LUMO is generally a π* anti-bonding orbital, also centered on the N=C=S moiety. The carbon atom of the isothiocyanate group is known to be electrophilic, and the LUMO's localization on this atom highlights its susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The specific energies of these orbitals for this compound would require dedicated DFT calculations.
Table 1: Predicted Frontier Orbital Characteristics of this compound
| Orbital | Primary Location | Implied Reactivity |
|---|---|---|
| HOMO | π-orbitals of the N=C=S group and lone pairs on S and N | Nucleophilic character of the isothiocyanate group |
| LUMO | π* anti-bonding orbital of the N=C=S group, centered on the carbon atom | Electrophilic character of the isothiocyanate carbon |
The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the benzyl group to the isothiocyanate nitrogen atom. This rotation determines the spatial orientation of the bulky substituted aromatic ring relative to the linear isothiocyanate group.
Computational modeling can be employed to map the potential energy surface as a function of this torsional angle. This analysis would reveal the most stable (lowest energy) conformers and the energy barriers to rotation between them. It is anticipated that steric hindrance between the ortho-substituents (chloro and fluoro groups) and the isothiocyanate group will play a significant role in defining the preferred conformations. The most stable conformer will likely adopt a staggered arrangement to minimize these steric clashes. Understanding the energetic landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target. Studies on isothiocyanate derivatives have shown their potential as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in inflammation.
In a study of novel isothiocyanate derivatives as potential COX-2 inhibitors, a fluorine-containing ester derivative, structurally related to this compound, demonstrated potent and selective inhibition. Molecular docking simulations revealed that this compound binds within the active site of the COX-2 enzyme.
The docking pose indicated that the isothiocyanate derivative orients itself to form specific interactions with key amino acid residues. The substituted benzyl group is predicted to occupy a hydrophobic pocket within the enzyme's active site, contributing significantly to the binding affinity. The isothiocyanate moiety, with its polar nature, is positioned to interact with polar residues or water molecules at the binding site. The predicted binding affinity, often expressed as a docking score, for such compounds is comparable to or even better than some known COX-2 inhibitors.
The stability of the ligand-protein complex is governed by a network of noncovalent interactions. For the aforementioned fluorine-containing isothiocyanate derivative docked into the COX-2 active site, the following interactions were identified:
Hydrogen Bonds : The isothiocyanate group can act as a hydrogen bond acceptor. In the docked pose, it was observed to form a hydrogen bond with the backbone of a key amino acid residue, Phe518.
π-π Stacking : The aromatic ring of the benzyl group was found to engage in π-π stacking interactions with the side chain of Tyr355, another crucial residue in the COX-2 active site.
Hydrophobic Interactions : A significant portion of the binding energy is derived from hydrophobic interactions between the substituted benzyl ring and a number of nonpolar amino acid residues, including Val349, Leu352, Leu359, Phe381, Ile517, Met522, and Val523.
These interactions collectively anchor the ligand within the binding pocket, leading to the inhibition of the enzyme's activity.
Table 2: Key Intermolecular Interactions of a Fluorinated Isothiocyanate Derivative with COX-2
| Interaction Type | Key Amino Acid Residues Involved |
|---|---|
| Hydrogen Bonding | Phe518 |
| π-π Stacking | Tyr355 |
| Hydrophobic Interactions | Val349, Leu352, Leu359, Phe381, Ile517, Met522, Val523 |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the understanding of the binding interactions in a more physiologically relevant environment.
For the promising fluorine-containing isothiocyanate COX-2 inhibitor, 100-nanosecond MD simulations were performed. The results of these simulations provided insights into the stability and dynamic behavior of the ligand-protein interaction. The simulations showed that the compound remained stably bound within the COX-2 active site throughout the simulation period. The crucial amino acids identified as interacting with the ligand, such as Tyr385, Trp387, Phe518, Val523, and Ser530, maintained their interactions, underscoring the stability of the binding mode predicted by molecular docking. This stability is a strong indicator of the compound's potential as an effective inhibitor.
Advanced Computational Methodologies (e.g., DFT, COMBINEr, CLP-PIXEL) in the Study of this compound
The exploration of this compound's physicochemical properties and potential bioactivity is significantly enhanced through the application of advanced computational methodologies. These in silico techniques, including Density Functional Theory (DFT), Comparative Binding Energy Analysis (COMBINEr), and Coulomb-London-Pauli-PIXEL (CLP-PIXEL) calculations, provide deep insights into the molecule's electronic structure, interaction patterns, and conformational preferences, which are critical for understanding its behavior at a molecular level.
Density Functional Theory (DFT) Analysis
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can elucidate a variety of chemical properties. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic properties.
DFT studies on analogous isothiocyanate-containing compounds have utilized functionals such as B3LYP with basis sets like 6-311++G(d,p) to accurately compute thermodynamic and electronic parameters. core.ac.ukresearchgate.net These studies often focus on calculating bond dissociation enthalpies (BDE), vertical ionization energies (IE), and vertical electron affinities (EA) to predict reactivity and potential antioxidant activity. core.ac.uk For this compound, the weakest C-H bonds, which are crucial for certain biological activities, are generally found on the methylene (B1212753) group adjacent to the isothiocyanate moiety. core.ac.uk
Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is hypothetical, based on typical values for structurally similar compounds as specific experimental or calculated data for this compound is not readily available in the referenced literature.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) of benzylic C-H | ~75-85 kcal/mol | Indicates the energy required to break the C-H bond, a key factor in hydrogen atom transfer reactions. |
| Vertical Ionization Energy (IE) | ~8-9 eV | Relates to the ease of removing an electron, influencing its behavior in electron transfer processes. |
| Vertical Electron Affinity (EA) | ~1-2 eV | Describes the energy change upon electron addition, affecting its electrophilic character. |
COMBINEr Analysis
The COMBINEr (Comparative Binding Energy Analysis) methodology is a computational tool particularly useful in drug design for understanding how different fragments of a molecule contribute to its binding affinity with a biological target. A notable application of a COMBINEr protocol was performed on a series of HIV-1 reverse transcriptase inhibitors, which included compounds containing a 2-chloro-6-fluorobenzyl moiety. nih.gov This study demonstrated the influence of stereogenic centers on the binding modes of these inhibitors within the enzyme's active site. nih.gov
In the context of this compound, which is an electrophilic compound capable of forming covalent bonds with nucleophilic residues like cysteine in proteins, a COMBINEr-like approach could be invaluable. nih.govnih.gov Such an analysis would involve computationally "merging" the 2-chloro-6-fluorobenzyl group with the isothiocyanate "warhead" to predict the binding affinity and orientation within a target protein's binding site. acs.org This fragment-based approach allows for the systematic evaluation of how substitutions on the benzyl ring affect non-covalent interactions, which in turn properly orient the isothiocyanate group for covalent bond formation. researchgate.net
Table 2: Hypothetical COMBINEr-based Fragment Contribution to Binding Affinity (Note: This table is illustrative and based on the principles of the COMBINEr methodology as applied to analogous systems. Specific energy values would be target-dependent.)
| Molecular Fragment | Interaction Type | Predicted Contribution |
|---|---|---|
| 2-Chloro-6-fluorobenzyl group | Van der Waals, Halogen bonding | Provides specificity and anchors the molecule in a hydrophobic pocket. |
| Isothiocyanate group | Covalent bonding, H-bonding | Forms the crucial covalent linkage with the target protein. |
CLP-PIXEL Analysis
The Coulomb-London-Pauli (CLP-PIXEL) method is a computational approach used to calculate intermolecular interaction energies in molecular crystals. researchgate.net This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces that govern crystal packing. researchgate.net The PIXEL method is particularly well-suited for analyzing the crystal structures of halogenated organic compounds, where subtle interactions involving chlorine and fluorine atoms can play a significant role in the solid-state arrangement.
For this compound, a CLP-PIXEL analysis would involve calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. This would reveal the most significant molecular dimers and the nature of the interactions stabilizing them, such as C-H···π, halogen···halogen, and π···π stacking interactions. Such calculations typically use electron densities computed at a high level of theory, for instance, MP2/6-31G**. researchgate.net
Table 3: Representative Intermolecular Interaction Energies for a Halogenated Benzyl Derivative Crystal Packing via CLP-PIXEL (Note: The following data is based on published studies of similar halogenated aromatic compounds and serves as a representative example.)
| Dimer Type | E_coul (kcal/mol) | E_pol (kcal/mol) | E_disp (kcal/mol) | E_rep (kcal/mol) | E_total (kcal/mol) |
|---|---|---|---|---|---|
| π-stacked dimer | -5.2 | -1.8 | -12.5 | 9.1 | -10.4 |
| Halogen-bonded dimer | -3.1 | -1.1 | -6.8 | 4.5 | -6.5 |
This detailed energy decomposition allows for a rationalization of the observed crystal structure and provides insights into the physical properties of the solid material, such as its stability and melting point.
Analytical Methodologies for the Characterization and Detection of 2 Chloro 6 Fluorobenzyl Isothiocyanate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and quantification of 2-Chloro-6-fluorobenzyl isothiocyanate from complex mixtures. The choice of technique is often dictated by the compound's volatility and polarity.
Gas Chromatography (GC) for Volatile Isothiocyanates
Gas chromatography is a primary technique for the analysis of volatile compounds like isothiocyanates. mdpi.comnih.gov For this compound, its volatility allows for effective separation in the gas phase. A mass spectrometer (MS) is commonly used as a detector for its high sensitivity and ability to provide structural information. However, it is important to note that some isothiocyanates can be thermally unstable, which may lead to degradation in the high-temperature environment of the GC injection port. acs.org
Table 1: Illustrative GC-MS Parameters for Analysis
| Parameter | Condition |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 60 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isothiocyanates. mdpi.com It is particularly suitable for less volatile or thermally sensitive compounds. Reversed-phase HPLC is the most common mode employed for the separation of these compounds. researchgate.net Due to the fact that many isothiocyanates lack a strong chromophore for UV detection, a derivatization step is often employed to enhance sensitivity. mdpi.commostwiedzy.pl
Table 2: Typical HPLC Conditions for Isothiocyanate Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile |
| Detector | UV-Vis or Mass Spectrometer (MS) |
| Derivatization Agent | N-acetyl-L-cysteine (for enhanced detection) mostwiedzy.pl |
Capillary Electrophoresis (CE) for Compound Resolution
Capillary electrophoresis offers a high-resolution separation alternative for charged or polar compounds. For the analysis of isothiocyanates, a derivatization step is typically necessary to introduce a charged group, enabling separation based on electrophoretic mobility. mdpi.com This technique provides an orthogonal separation mechanism to GC and HPLC and can be valuable for complex sample matrices.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise molecular structure of a compound. ethernet.edu.etipb.pt For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's framework.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,3-substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the isothiocyanate carbon (-N=C=S), the methylene carbon, and the aromatic carbons. The chemical shifts would be influenced by the attached halogens and the isothiocyanate group.
¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit a singlet, confirming the presence of the single fluorine atom on the aromatic ring.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. biomedscidirect.com The FTIR spectrum of this compound would display key absorption bands confirming its structure. The most prominent feature would be the strong and characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S) typically observed in the range of 2000-2200 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| -N=C=S Asymmetric Stretch | ~2100 |
| Aromatic C-H Stretch | ~3050-3100 |
| Methylene C-H Stretch | ~2850-2960 |
| Aromatic C=C Stretch | ~1450-1600 |
| C-F Stretch | ~1000-1400 |
| C-Cl Stretch | ~600-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C8H5ClFNS, the nominal molecular weight is approximately 201.64 g/mol . keyorganics.net
In a typical mass spectrometry experiment, the molecule is first ionized to create a molecular ion [M]⁺. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ³⁵Cl and ³⁷Cl, respectively. docbrown.infodocbrown.info The intensity ratio of these peaks will be approximately 3:1.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds. A primary fragmentation pathway would be the cleavage of the C-N bond, leading to the formation of a stable 2-chloro-6-fluorobenzyl carbocation.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Notes |
| [C₈H₅ClFNS]⁺ | Molecular Ion | ~201/203 | Isotopic pattern due to ³⁵Cl/³⁷Cl. |
| [C₇H₅ClF]⁺ | 2-Chloro-6-fluorobenzyl cation | ~143/145 | Formed by the loss of the isothiocyanate group (-NCS). Expected to be a significant peak. |
| [NCS]⁺ | Isothiocyanate cation | ~58 | Represents the isothiocyanate functional group. |
This table is based on general fragmentation principles for similar halogenated benzyl (B1604629) compounds and may vary based on specific ionization techniques used. docbrown.infodocbrown.info
X-ray Diffraction (XRD) for Solid-State Structure Determination
While XRD is a standard method for solid-state characterization, specific crystallographic data for this compound is not widely published in public literature. However, the application of this technique would yield critical structural information, confirming the planar structure of the benzene ring and the geometry of the isothiocyanate group relative to the benzyl moiety.
Chemical Derivatization Strategies for Enhanced Analysis
Isothiocyanates like this compound can be challenging to analyze directly, especially at low concentrations, due to potential volatility and the lack of strong chromophores for UV-Vis detection. mdpi.com Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties, such as stability, chromatographic behavior, or detectability. ddtjournal.comgreyhoundchrom.com
Pre- and Post-column Derivatization Procedures
Derivatization can be performed either before (pre-column) or after (post-column) separation by a technique like High-Performance Liquid Chromatography (HPLC). actascientific.com
Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing reagent before being injected into the HPLC system. actascientific.com A common method for isothiocyanates involves reaction with compounds containing amine or thiol groups, such as N-acetyl-L-cysteine or mercaptoethanol, to form more stable and easily detectable thiourea (B124793) or dithiocarbamate (B8719985) derivatives. mdpi.comresearchgate.netmostwiedzy.pl This method is widely used because it allows for the removal of excess reagent before analysis, preventing interference. creative-proteomics.com For example, reacting an isothiocyanate with phenylisothiocyanate (PITC) is a well-established pre-column technique for amino acid analysis, forming stable phenylthiocarbamyl derivatives. springernature.com
Post-column Derivatization: Here, the derivatization reaction occurs after the components of the sample have been separated by the HPLC column but before they reach the detector. actascientific.com This method offers good reproducibility but requires a reaction that is rapid and complete in the mobile phase. creative-proteomics.com Post-column derivatization can be advantageous as it avoids the formation of multiple derivative products from a single analyte and does not alter the chromatographic separation of the original compound. creative-proteomics.commdpi.com
Development of Specific Derivatization Reagents for Improved Detection
The choice of derivatization reagent is critical and depends on the detector being used. The goal is to attach a molecular tag to the isothiocyanate that enhances the signal.
For UV-Vis Detection: Reagents with strong chromophores are used. Phenyl isothiocyanate and its analogues, like 4-nitrophenylisothiocyanate, are employed to create derivatives with high molar absorptivity, allowing for sensitive detection at specific wavelengths. researchgate.net
For Fluorescence Detection: Highly fluorescent reagents are chosen to achieve very low detection limits. Reagents like 1-naphthylisocyanate react with analytes to form intensely fluorescent naphthylcarbamoyl derivatives. nih.gov Chiral benzofurazan-derived reagents, such as DBD-PyNCS, can be used not only for detection but also for separating enantiomers. nih.gov
For Mass Spectrometry (MS) Detection: Derivatization can improve ionization efficiency and provide predictable fragmentation patterns. ddtjournal.com Reagents containing a readily ionizable group, such as a quaternary ammonium (B1175870) group, can significantly boost the signal in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.netnih.gov
Table 2: Common Derivatization Reagents for Isothiocyanates
| Reagent Class | Example Reagent | Functional Group Targeted | Resulting Derivative | Enhanced Detection Method |
| Thiols | Mercaptoethanol | Isothiocyanate (-NCS) | Dithiocarbamate | HPLC-UV |
| Amines | N-acetyl-L-cysteine | Isothiocyanate (-NCS) | Thiourea | HPLC-MS |
| Isocyanates | 1-Naphthylisocyanate | Amines (for comparison) | Naphthylcarbamoyl | Fluorescence |
| Chiral Reagents | DBD-PyNCS | Amines | Diastereomeric Thiourea | Fluorescence, Chiral Separation |
Impact of Derivatization on Compound Stability and Detectability
Chemical derivatization has a profound impact on the analysis of isothiocyanates.
Stability: Isothiocyanates can be volatile and thermally unstable. mdpi.com Converting them into less volatile and more stable derivatives, such as thioureas, reduces the loss of the analyte during sample preparation and analysis. researchgate.net This is particularly important when sample evaporation steps are required. researchgate.net The resulting derivatives are often more stable during storage and chromatographic separation. creative-proteomics.com
Detectability: The primary goal of derivatization is to enhance detectability. By attaching a fluorescent tag or a strong chromophore, the sensitivity of the analysis can be increased by several orders of magnitude, allowing for the quantification of trace amounts of the compound. nih.govnih.gov In mass spectrometry, derivatization can improve the ionization of the analyte, leading to a stronger signal and lower limits of detection. researchgate.net For instance, derivatization with mercaptoethanol forms more polar compounds, which can prevent precipitation in the aqueous mobile phases used in reversed-phase liquid chromatography, leading to more accurate quantification. researchgate.netnih.gov
Future Directions and Emerging Research Opportunities for 2 Chloro 6 Fluorobenzyl Isothiocyanate
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.com Future research will prioritize the development of more sustainable and efficient synthetic methods for 2-Chloro-6-fluorobenzyl isothiocyanate.
Key areas of development include:
Catalytic Approaches: The use of catalytic amounts of amine bases, such as DBU, to facilitate the sulfurization of isocyanides with elemental sulfur presents a promising green alternative. rsc.orgnih.gov This method minimizes waste and utilizes more benign solvents. nih.gov
Elemental Sulfur as a Reagent: Elemental sulfur is an abundant and low-cost byproduct of the petroleum industry, making its use in synthesis both economically and environmentally advantageous. digitellinc.comdigitellinc.com Research into optimizing reaction conditions for the use of elemental sulfur in the synthesis of halogenated benzyl (B1604629) isothiocyanates is a key future direction. mdpi.com
Water-Based Synthesis: The development of synthetic procedures that utilize water as a solvent is a cornerstone of green chemistry. A method involving the desulfurization of amines and carbon disulfide with sodium persulfate in water has been shown to be effective for a variety of isothiocyanates and could be adapted for this compound. rsc.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. Exploring its application in the synthesis of this compound could lead to more efficient and sustainable processes. nih.gov
| Synthetic Route | Key Reagents | Advantages | Challenges | References |
|---|---|---|---|---|
| Conventional (Thiophosgene) | Amines, Thiophosgene | Well-established, versatile | Highly toxic reagents, hazardous byproducts | digitellinc.com |
| Conventional (Carbon Disulfide) | Amines, Carbon Disulfide | Readily available reagents | Toxic and flammable reagent | digitellinc.com |
| Amine-Catalyzed Sulfurization | Isocyanides, Elemental Sulfur, DBU (catalyst) | Sustainable, less toxic, high atom economy | Requires isocyanide precursor | rsc.orgnih.gov |
| Na2S2O8-Mediated Synthesis in Water | Amines, Carbon Disulfide, Sodium Persulfate | Green solvent (water), good functional group tolerance | Requires desulfurization agent | rsc.org |
Deeper Mechanistic Elucidation of Biological and Chemical Reactivity
A thorough understanding of the mechanisms by which this compound exerts its biological effects and undergoes chemical reactions is crucial for its future development.
Future research in this area should focus on:
Interaction with Biomolecules: Isothiocyanates are known to react with amino and sulfhydryl groups of proteins. nih.gov Investigating the specific protein targets of this compound and the nature of these interactions will provide insight into its biological activity.
Role of Halogen Substituents: The chloro and fluoro substituents on the benzyl ring likely influence the electrophilicity and reactivity of the isothiocyanate group. researchgate.net Mechanistic studies should aim to quantify the impact of these halogens on reaction rates and biological activity compared to non-halogenated analogues.
Metabolic Pathways: Understanding how this compound is metabolized in biological systems is essential. The mercapturic acid pathway is a known metabolic route for isothiocyanates, leading to the formation of glutathione (B108866), cysteine, and N-acetylcysteine conjugates. nih.gov Identifying the specific metabolites of this compound will be critical.
Reactive Oxygen Species (ROS) Generation: Some benzyl isothiocyanates have been shown to induce the generation of reactive oxygen species in cells, leading to downstream signaling events. nih.gov Investigating whether this compound shares this mechanism could reveal important aspects of its bioactivity.
Rational Design and Synthesis of Next-Generation Bioactive Analogues
Building upon a deeper mechanistic understanding, the rational design and synthesis of novel analogues of this compound with improved properties is a significant future direction.
Key strategies will include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues will establish clear SARs. nih.gov This knowledge will guide the design of more potent and selective compounds.
Bioisosteric Replacement: Replacing the isothiocyanate group with other functional groups that mimic its size, shape, and electronic properties could lead to analogues with improved metabolic stability or different biological targets.
Hybrid Molecules: Combining the this compound scaffold with other pharmacophores could result in hybrid molecules with dual or synergistic biological activities. nih.gov
Conformational Restriction: Introducing conformational constraints, such as incorporating the structure into a bicyclic system, can enhance binding affinity to biological targets and improve potency, as has been demonstrated for other isothiocyanate analogues. johnshopkins.edu
Integration of Advanced Computational Approaches for Discovery and Prediction
In silico methods are becoming indispensable in modern drug discovery and chemical research. Integrating these approaches will accelerate the development of this compound and its analogues.
Future computational research should involve:
Molecular Docking: Predicting the binding modes and affinities of this compound and its analogues to specific protein targets can help to prioritize compounds for synthesis and biological testing. nih.govrsc.org
ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can provide mathematical relationships between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new analogues.
Chemoinformatic Analysis: Systematically analyzing large chemical and biological databases can help to identify potential new applications and biological targets for isothiocyanates. nih.gov
Innovations in Analytical Techniques for Trace Analysis and Metabolite Profiling
The development of sensitive and robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of this compound.
Future advancements in this area are expected in:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isothiocyanates. researchgate.net Innovations such as the use of heated columns can improve the separation and quantification of these compounds. nih.gov
Mass Spectrometry (MS): Coupling HPLC or gas chromatography (GC) with mass spectrometry provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites in complex biological matrices. mdpi.comresearchgate.net
Derivatization Strategies: The use of derivatizing agents can enhance the detectability of isothiocyanates in various analytical platforms. researchgate.net Developing novel derivatization methods specific for halogenated benzyl isothiocyanates could improve analytical performance.
Metabolomics: Untargeted metabolomics approaches can provide a comprehensive profile of the metabolic changes induced by this compound, offering insights into its mechanism of action and potential biomarkers of exposure.
| Technique | Principle | Advantages | Applications | References |
|---|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance | Robust, widely available | Quantification of parent compound | researchgate.net |
| HPLC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio | High sensitivity and specificity | Trace analysis, metabolite identification | mdpi.comnih.gov |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio | Excellent for volatile isothiocyanates | Analysis of volatile analogues and degradation products | mdpi.comresearchgate.net |
| UHPLC-HRMS | High-resolution separation and mass detection | Precise mass measurement, untargeted analysis | Metabolomics, metabolite profiling | researchgate.net |
Comprehensive Assessment of Environmental Impact and Green Chemistry Approaches
A thorough evaluation of the environmental fate and potential ecological impact of this compound is an essential component of responsible chemical development.
Future research should address:
Ecotoxicity Studies: Assessing the toxicity of this compound to a range of organisms, including aquatic life and soil microbes, is necessary to understand its potential environmental risks.
Biodegradation Pathways: Investigating the microbial and abiotic degradation pathways of this compound in soil and water will determine its persistence in the environment.
Life Cycle Assessment: Conducting a life cycle assessment of the synthesis, use, and disposal of this compound will provide a holistic view of its environmental footprint.
Application of Green Chemistry Principles: Continuously seeking to implement the principles of green chemistry throughout the lifecycle of this compound, from its synthesis to its application, will be a guiding theme for future research. This includes minimizing waste, using renewable resources, and designing for degradation. digitellinc.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-chloro-6-fluorobenzyl isothiocyanate, and how can reaction conditions be optimized?
- Methodology : Begin with the oxidation of 2-chloro-6-fluorotoluene using hydrogen peroxide to yield 2-chloro-6-fluorobenzaldehyde as an intermediate . Subsequent steps involve chlorination under controlled illumination to avoid over-chlorination by-products (e.g., di- or tri-chloro derivatives) . For isothiocyanate formation, adapt protocols from analogous phenyl isothiocyanate syntheses using thiocarbanilide with catalysts like phosphorus pentoxide or iodine, ensuring stoichiometric control to minimize side reactions . Optimize reaction time and temperature using TLC or GC-MS for real-time monitoring.
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to quantify purity (>98% recommended for biological assays) . Confirm molecular identity via FT-IR (C=S stretch at ~1200–1300 cm⁻¹) and NMR (¹³C for thiocyanate carbon at ~130–140 ppm). Cross-validate with elemental analysis to verify C, H, N, S, and Cl content against theoretical values, as demonstrated in allyl isothiocyanate studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Store the compound in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis. Follow OSHA HCS guidelines for isothiocyanates, including spill containment with vermiculite and disposal via approved hazardous waste channels .
Advanced Research Questions
Q. How does this compound react with nucleophiles such as amines or thiols, and what intermediates are formed?
- Methodology : Investigate nucleophilic addition using kinetic studies. For example, react the compound with benzylamine in DMF at varying pH (4–10) and monitor via LC-MS to identify intermediates like thiourea derivatives. Compare reactivity trends with phenyl isothiocyanate, noting electronic effects from the chloro and fluoro substituents on reaction rates . Use DFT calculations to model transition states and predict regioselectivity.
Q. What analytical techniques are suitable for resolving contradictions in reported spectral data for this compound derivatives?
- Methodology : Apply hyphenated techniques such as GC-MS/MS or LC-Orbitrap to distinguish isobaric impurities. For example, differentiate between this compound and its hydrolyzed by-product (2-chloro-6-fluorobenzylamine) using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. Cross-reference with solid-state NMR to resolve crystallographic ambiguities .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to screen against targets like Keap1-Nrf2 for antioxidant response activation, using rhodamine B isothiocyanate’s tumor-specific fluorescence activation as a benchmark . Train QSAR models with descriptors such as logP, polar surface area, and H-bonding capacity derived from structural analogs (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) . Validate predictions with in vitro assays measuring IC₅₀ values in cancer cell lines.
Q. What strategies minimize by-product formation during large-scale synthesis of this compound?
- Methodology : Implement flow chemistry to enhance mixing and heat transfer, reducing side reactions like polysubstitution . Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess chlorine or thiocyanate ions. Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy, as applied in allyl isothiocyanate stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
